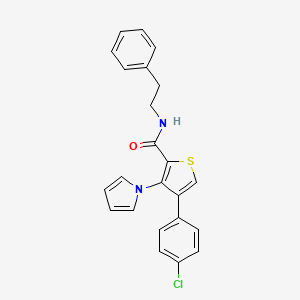

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2OS/c24-19-10-8-18(9-11-19)20-16-28-22(21(20)26-14-4-5-15-26)23(27)25-13-12-17-6-2-1-3-7-17/h1-11,14-16H,12-13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMPHUTXARGZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, a compound belonging to the thiophene derivatives class, has garnered attention for its potential biological activities. This article synthesizes available research findings, explores mechanisms of action, and discusses various biological effects, including antimicrobial and anticancer properties.

- IUPAC Name : this compound

- Molecular Formula : C23H19ClN2OS

- CAS Number : 1291852-87-3

The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:

- Binding to Receptors : The compound likely interacts with cellular receptors, modulating various biological responses.

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, affecting cellular functions.

- Signaling Pathway Modulation : The compound can alter signaling pathways that regulate essential cellular processes.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may also possess comparable effects.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, a related study indicated that compounds with similar structural features inhibited cell proliferation in breast cancer cells.

Research Findings and Case Studies

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule:

Impact of Substituent Variations

- This substituent is also seen in thiophene fentanyl, a synthetic opioid, suggesting possible CNS activity .

- Halogenation : The 4-chlorophenyl group is a common feature in bioactive thiophenes (e.g., –8), contributing to electron-withdrawing effects that stabilize molecular interactions. The fluorophenyl analog () introduces additional electronegativity, which could alter binding affinity .

- Heterocyclic Moieties : The pyrrole ring at position 3 is critical; analogs with pyrrole or triazole substituents () exhibit potent anticancer activity, likely through DNA intercalation or kinase inhibition .

Research Findings and Pharmacological Implications

Anticancer and Antibacterial Activity

Thiophene derivatives with chlorophenyl and pyrrole groups (e.g., compounds 15, 19b in ) demonstrate superior anticancer activity compared to doxorubicin, a standard chemotherapeutic agent.

Physicochemical Properties

- Lipophilicity : The 2-phenylethyl group increases logP compared to N-butyl analogs, which may enhance tissue distribution but reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(4-chlorophenyl)-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

- Methodological Answer : A multi-step approach is typically employed. Begin with the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form a thiophene core. Subsequent functionalization involves introducing the pyrrole moiety via nucleophilic substitution or cross-coupling reactions. The phenylethylamine group is introduced via carboxamide coupling using reagents like HATU or DCC in anhydrous DMF. Ensure inert conditions (N₂ atmosphere) to prevent oxidation of sensitive intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and carbons (δ 110–150 ppm) to confirm substitution patterns. The phenylethyl group shows characteristic triplet signals for the ethylene chain (δ 2.8–3.5 ppm) .

- FTIR : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to rule out impurities .

Q. What are common intermediates in the synthesis of this compound?

- Methodological Answer : Key intermediates include:

- 3-Cyano-thiophene derivatives : Synthesized via Knoevenagel condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate .

- Pyrrole-substituted thiophenes : Formed via Buchwald-Hartwig amination or Pd-catalyzed coupling .

- Activated carboxamide precursors : Generated using EDCI/HOBt for efficient coupling with 2-phenylethylamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

- Iterative Analysis : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the pyrrole NH and thiophene carbons can confirm regiochemistry .

- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals (solvent: DCM/hexane) and analyzing diffraction data. Compare bond lengths/angles with density functional theory (DFT) calculations .

- Dynamic NMR : Investigate rotational barriers in the carboxamide group if temperature-dependent splitting is observed .

Q. What strategies optimize reaction yields for the carboxamide coupling step?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., HATU vs. EDCI) to minimize side reactions. HATU often improves yields in sterically hindered systems .

- Solvent Optimization : Use anhydrous DMF or THF to enhance reagent solubility. Add molecular sieves to scavenge moisture .

- Temperature Control : Maintain 0–5°C during reagent addition to suppress epimerization, then warm to room temperature for completion .

Q. How can computational methods aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on the chlorophenyl and pyrrole groups as pharmacophores .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate against in vitro assay data to prioritize synthesis targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.